
1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one is an organic compound with a unique structure that includes a chloro-substituted phenyl ring and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-chloro-2,5-dihydroxybenzaldehyde with a methylating agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, while the chloro group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
類似化合物との比較
- 1-(3-Chloro-2,5-dihydroxyphenyl)ethanone
- 3-Chloro-2,5-dihydroxybenzaldehyde
- 3-Chloro-2,5-dihydroxybenzoic acid
Uniqueness: 1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of both hydroxyl and chloro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
918310-93-7 |
|---|---|
分子式 |
C10H11ClO3 |
分子量 |
214.64 g/mol |
IUPAC名 |
1-(3-chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11ClO3/c1-5(2)9(13)7-3-6(12)4-8(11)10(7)14/h3-5,12,14H,1-2H3 |
InChIキー |
UGHYVYKZUVXHCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=C(C(=CC(=C1)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


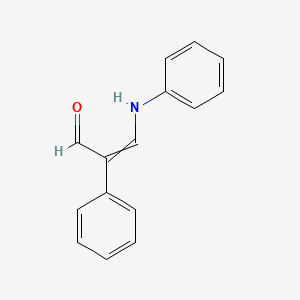
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)
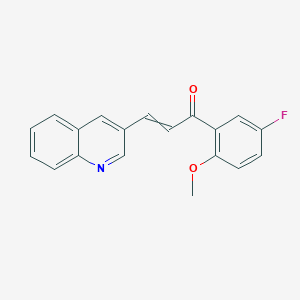
![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
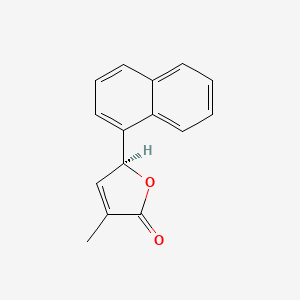
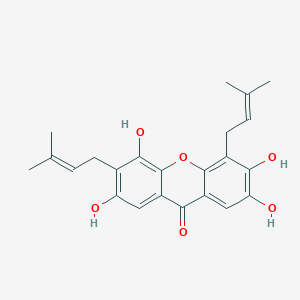
![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)
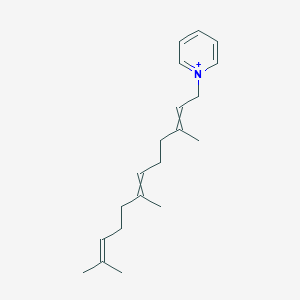
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
